1H-Indazole-6-carbonitrile, 5-amino-
Description
Structural Significance within Heterocyclic Chemistry
The chemical importance of 1H-Indazole-6-carbonitrile, 5-amino- stems from both its core indazole structure and the specific functional groups it carries.
The indazole nucleus is a cornerstone in medicinal chemistry, recognized for its versatile biological activities. nih.govpnrjournal.com Though rare in nature, synthetic indazole derivatives have demonstrated a wide array of pharmacological properties, including anti-inflammatory, antitumor, antimicrobial, anti-HIV, and analgesic effects. nih.goveurekaselect.combenthamdirect.com This has led to extensive research and the development of numerous synthetic methodologies to access functionalized indazoles. nih.govaustinpublishinggroup.com
The significance of the indazole scaffold is underscored by its incorporation into several FDA-approved drugs. These compounds target a variety of biological pathways, highlighting the ability of the indazole core to serve as a versatile template for drug design. pnrjournal.com
Table 1: Examples of FDA-Approved Drugs Containing the Indazole Moiety
| Drug Name | Therapeutic Use |
|---|---|
| Pazopanib | Tyrosine kinase inhibitor for renal cell carcinoma |
| Axitinib | Tyrosine kinase inhibitor for renal cell carcinoma |
| Niraparib | PARP inhibitor for ovarian cancer |
| Granisetron | 5-HT3 antagonist for chemotherapy-induced nausea |
| Entrectinib | Kinase inhibitor for ROS1-positive non-small cell lung cancer |
This table showcases the successful application of the indazole scaffold in clinically approved medicines. nih.govpnrjournal.com
The substituents at the C5 and C6 positions of the indazole ring profoundly influence the molecule's electronic properties and chemical reactivity. In 1H-Indazole-6-carbonitrile, 5-amino-, the interplay between the electron-donating amino group and the electron-withdrawing carbonitrile group is particularly significant.
Amino Group (-NH₂) at C5: The amino group is a strong activating group in electrophilic aromatic substitution reactions. Its lone pair of electrons can be delocalized into the benzene (B151609) ring, increasing the electron density and making the ring more susceptible to attack by electrophiles. This functional group can also act as a nucleophile or a base and is a key handle for further synthetic transformations, such as amide bond formation. researchgate.net
Carbonitrile Group (-CN) at C6: The carbonitrile (or nitrile) group is a strong electron-withdrawing group due to the high electronegativity of the nitrogen atom and the nature of the carbon-nitrogen triple bond. This group deactivates the aromatic ring towards electrophilic substitution. The carbon atom of the nitrile is electrophilic and can be attacked by nucleophiles. libretexts.org This reactivity allows the carbonitrile to be converted into a variety of other functional groups, including:
Carboxylic acids via hydrolysis.
Primary amines via reduction (e.g., with LiAlH₄).
Amides through partial hydrolysis.
Ketones by reaction with Grignard reagents. libretexts.org
The adjacent placement of a powerful electron-donating group (5-amino) and a powerful electron-withdrawing group (6-carbonitrile) creates a "push-pull" electronic effect across the benzene portion of the indazole ring. This polarization enhances the molecule's dipole moment and can modulate its interaction with biological targets. Furthermore, this substitution pattern provides multiple reactive sites, making 1H-Indazole-6-carbonitrile, 5-amino- a versatile building block for synthesizing more complex, highly functionalized indazole derivatives for screening in drug discovery programs. For instance, the amino group can be acylated or alkylated, while the nitrile group can be hydrolyzed or reduced, allowing for the systematic exploration of the chemical space around the indazole core.
Table 2: Predicted Effects of Substituents on the Indazole Ring
| Substituent | Position | Electronic Effect | Influence on Reactivity |
|---|---|---|---|
| Amino (-NH₂) | C5 | Electron-donating (activating) | Directs electrophilic substitution; acts as a nucleophile |
| Carbonitrile (-CN) | C6 | Electron-withdrawing (deactivating)| Renders the nitrile carbon electrophilic; versatile synthetic handle |
This table summarizes the electronic influence and resulting reactivity imparted by the key functional groups.
Research Context and Academic Relevance of the Compound Class
The academic and industrial interest in substituted indazoles is driven by their proven track record in medicinal chemistry. The vast number of publications and patents related to indazole chemistry is a testament to its importance. nih.gov Research is broadly focused on two areas: the development of novel synthetic routes to access diverse indazole derivatives and the exploration of their biological activities. nih.govresearchgate.net
Compounds like 1H-Indazole-6-carbonitrile, 5-amino- are of high academic relevance as they serve as key intermediates in the synthesis of targeted molecular libraries. The strategic placement of the amino and carbonitrile groups allows for divergent synthesis, where a single intermediate can be used to create a wide range of final compounds for structure-activity relationship (SAR) studies. These studies are crucial for optimizing lead compounds in drug discovery, aiming to enhance potency, selectivity, and pharmacokinetic properties. The investigation of such substituted indazoles contributes significantly to the broader understanding of heterocyclic chemistry and the rational design of new therapeutic agents for treating a multitude of diseases, from cancer to inflammatory disorders. eurekaselect.comnih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-amino-1H-indazole-6-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4/c9-3-5-2-8-6(1-7(5)10)4-11-12-8/h1-2,4H,10H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKCLTAPBNRSWNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NNC2=CC(=C1N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Transformations and Regioselective Functionalization of 1h Indazole 6 Carbonitrile, 5 Amino
Reactivity of the 5-Amino Group
The 5-amino group is a key site for derivatization, primarily exhibiting nucleophilic character. This allows for the formation of a wide range of functional groups and the extension of the molecular scaffold.
Derivatization via Nucleophilic Reactivity
The lone pair of electrons on the nitrogen atom of the 5-amino group makes it a potent nucleophile. This reactivity is central to forming new carbon-nitrogen and nitrogen-heteroatom bonds. The nucleophilicity can be modulated by the electronic properties of the indazole ring system. The indazole core, being a fused aromatic system, influences the electron density on the amino group, but it remains sufficiently reactive for various substitution and addition reactions.
Formation of Amides, Ureas, and Related Derivatives
One of the most common transformations of the 5-amino group is its acylation to form amides. This reaction is typically achieved by treating the indazole with an activated carboxylic acid derivative, such as an acyl chloride or anhydride (B1165640), or by using peptide coupling reagents. fishersci.co.uk These methods are widely employed in medicinal chemistry to link the indazole core to other molecular fragments. nih.gov
A specific example involves the coupling of a similar substrate, methyl 5-amino-1H-indazole-6-carboxylate, with 6-(trifluoromethyl)pyridine-2-carboxylic acid. google.com The reaction is carried out in the presence of a coupling agent like propylphosphonic anhydride (T3P) and a base such as N,N-diisopropylethylamine (DIPEA) in a solvent like tetrahydrofuran (THF). google.com This transformation highlights the feasibility of forming a stable amide bond at the 5-position, a strategy often used in the synthesis of biologically active molecules. researchgate.net
Table 1: Example of Amide Formation from a 5-Aminoindazole Derivative
| Reactant 1 | Reactant 2 | Coupling Agent | Base | Solvent | Product | Yield | Reference |
|---|---|---|---|---|---|---|---|
| Methyl 5-amino-1H-indazole-6-carboxylate | 6-(Trifluoromethyl)pyridine-2-carboxylic acid | T3P | DIPEA | THF | Methyl 5-((6-(trifluoromethyl)pyridin-2-yl)formamido)-1H-indazole-6-carboxylate | 92.4% | google.com |
Similarly, the nucleophilic 5-amino group can react with isocyanates to form urea derivatives. This reaction involves the attack of the amino group on the electrophilic carbonyl carbon of the isocyanate. The resulting ureas are often stable, crystalline solids and are important pharmacophores due to their ability to act as hydrogen bond donors and acceptors.
Reactivity of the 6-Carbonitrile Group
The 6-carbonitrile (cyano) group is a versatile functional group that can undergo a variety of transformations, providing access to other important functionalities like carboxylic acids, amides, and amines.
Hydrolysis and Reduction Pathways of the Nitrile Function
The carbon-nitrogen triple bond of the nitrile group can be hydrolyzed under acidic or basic conditions. Complete hydrolysis typically yields a carboxylic acid (5-amino-1H-indazole-6-carboxylic acid), proceeding through an intermediate amide. Careful control of reaction conditions, such as using milder acids or specific catalysts, can sometimes allow for the isolation of the intermediate 5-amino-1H-indazole-6-carboxamide. However, the hydrolysis of nitriles on sterically hindered or electron-rich heterocyclic systems can sometimes be challenging. researchgate.net
Alternatively, the nitrile group can be reduced to a primary amine (5-amino-6-(aminomethyl)-1H-indazole). Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation (e.g., using H₂ gas with a metal catalyst like Raney nickel or palladium on carbon). This reduction provides a flexible linker, allowing for the introduction of new substituents at the 6-position.
Cycloaddition Reactions and Other Nitrile-Based Transformations
The nitrile group can participate in cycloaddition reactions. For instance, reaction with azides (e.g., sodium azide) can lead to the formation of a tetrazole ring fused to the indazole core, a common bioisostere for a carboxylic acid group in medicinal chemistry. Other transformations include the addition of organometallic reagents, such as Grignard reagents, to the nitrile carbon, which, after hydrolysis, can yield ketones. While these are standard reactions for aromatic nitriles, specific examples for 5-amino-1H-indazole-6-carbonitrile are not widely reported in the literature.
Regiochemical Control in N-Substitution and C-Functionalization
A significant challenge in the functionalization of the indazole ring is controlling the regioselectivity of substitution on the two nitrogen atoms of the pyrazole (B372694) ring, N1 and N2. nih.gov The unsubstituted 1H-indazole exists as two rapidly equilibrating tautomers, 1H- and 2H-indazole. Alkylation or acylation can occur at either nitrogen, often leading to a mixture of N1 and N2 isomers. nih.govbeilstein-journals.org
The outcome of N-substitution is influenced by several factors:
Electronic Effects: The substituents on the benzene (B151609) ring play a crucial role. The 5-amino group is electron-donating, which generally increases the nucleophilicity of the ring nitrogens. Conversely, the 6-carbonitrile group is electron-withdrawing. The interplay of these effects influences the relative electron density and steric accessibility of N1 and N2.
Reaction Conditions: The choice of base, solvent, and electrophile can significantly alter the N1/N2 product ratio. For instance, using a strong, non-coordinating base like sodium hydride (NaH) in a non-polar solvent like THF often favors substitution at the more sterically accessible N1 position (kinetic control). nih.gov In contrast, polar, aprotic solvents like DMF can promote the formation of the thermodynamically more stable N1 isomer through equilibration. nih.gov
Steric Hindrance: Substituents at the C7 position can sterically hinder the N1 position, thereby favoring substitution at N2. nih.gov For 5-amino-1H-indazole-6-carbonitrile, the C7 position is unsubstituted, suggesting that N1 substitution might be favored under kinetic conditions.
C-functionalization of the indazole ring, for instance, via C-H activation, is less common but represents an area of growing interest. The directing effects of the existing amino and nitrile groups would be expected to influence the position of any new substituent on the aromatic ring.
N1- versus N2-Selectivity in Indazole Alkylation and Acylation
The alkylation and acylation of indazoles can occur at either the N1 or N2 position of the pyrazole ring, and the regioselectivity of these reactions is influenced by a combination of electronic, steric, and reaction conditions. The tautomeric nature of the indazole ring, existing as the more stable 1H- and the less stable 2H-tautomers, plays a crucial role in determining the outcome of N-functionalization. wuxibiology.combeilstein-journals.org
Direct alkylation of 1H-indazoles often results in a mixture of N1- and N2-substituted products. nih.gov The ratio of these isomers is dependent on the nature of the substituents on the indazole ring, the alkylating agent, the base, and the solvent used. For instance, in the alkylation of 5-cyano indazoles, a structurally related compound to 5-amino-1H-indazole-6-carbonitrile, the use of a phase transfer catalyst has been shown to produce a mixture of N1- and N2-alkylated isomers. researchgate.net
Factors Influencing N1/N2 Selectivity in Alkylation:
| Factor | Influence on Selectivity | Research Findings |
| Substituent Effects | Electron-donating groups (like the 5-amino group) can influence the nucleophilicity of the N1 and N2 atoms. The electron-withdrawing nature of the 6-carbonitrile group can also impact the electron density distribution in the indazole ring. | For indazoles with electron-withdrawing groups, selective N1-alkylation has been achieved under specific conditions. nih.gov Conversely, certain substitution patterns can favor N2-alkylation. wuxibiology.com |
| Reaction Conditions | The choice of base and solvent can significantly alter the N1:N2 product ratio. For example, the use of sodium hydride in THF has been reported to favor N1-alkylation for a range of substituted indazoles. beilstein-journals.org | A study on various substituted indazoles demonstrated that the combination of NaH in THF provides a promising system for N1-selective alkylation. beilstein-journals.org In contrast, Mitsunobu conditions have been shown to favor the formation of the N2-regioisomer. beilstein-journals.org |
| Thermodynamic vs. Kinetic Control | N1-substituted indazoles are generally thermodynamically more stable than their N2 counterparts. beilstein-journals.org Reactions that allow for equilibration can favor the formation of the N1-isomer. | A methodology for highly selective N1-alkylation has been developed, with the high selectivity attributed to thermodynamic control. nih.gov Conversely, a highly selective N2-alkylation has been reported, suggesting that kinetic factors can be exploited to favor the N2 product under certain conditions. wuxibiology.com |
N-Acylation:
Similar to alkylation, N-acylation of indazoles can also yield a mixture of N1 and N2 products. However, in some cases, the initially formed N2-acyl indazole can rearrange to the more thermodynamically stable N1-acyl isomer. The acylation of 3-amino-5-(4-pyridinyl)indazole at the N1 position has been successfully carried out using amide coupling reagents, demonstrating the feasibility of selective acylation. researchgate.net For 5-amino-1H-indazole-6-carbonitrile, the amino group would likely require protection before performing N-acylation to avoid competing reactions.
Directed Ortho-Metalation and Other Directed Functionalization Strategies
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds. chem-station.comwikipedia.orgbaranlab.org This strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium base, facilitating deprotonation at the adjacent ortho position. chem-station.comwikipedia.orgbaranlab.org
For 1H-indazole-6-carbonitrile, 5-amino-, several functional groups could potentially act as DMGs. The amino group, after suitable protection (e.g., as a pivalamide or carbamate), is a known DMG. The nitrogen atoms of the indazole ring itself can also direct metalation. The cyano group is generally not a strong DMG.
Potential Directed Functionalization Strategies:
Directed Ortho-Metalation (DoM):
At C7: Protection of the 5-amino group, for example as a pivalamide, could direct lithiation to the C7 position. The N1 nitrogen of the indazole ring could also potentially direct metalation to C7.
At C4: The 5-amino group (after protection) could also potentially direct metalation to the C4 position.
Other Directed Functionalization Strategies: While DoM is a prominent example, other strategies involving directed C-H activation using transition metal catalysts could also be envisioned for the regioselective functionalization of this indazole system.
The interplay between the directing capabilities of the protected amino group and the indazole ring nitrogens would need to be carefully considered and experimentally verified to achieve selective functionalization at a specific position.
Transition Metal-Catalyzed Coupling Reactions for Advanced Derivatization
Transition metal-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures. researchgate.net For 5-amino-1H-indazole-6-carbonitrile, these reactions offer numerous possibilities for advanced derivatization, particularly if a halo-substituted precursor is available or can be synthesized.
Assuming the synthesis of a halogenated derivative (e.g., a bromo- or iodo-substituted 5-amino-1H-indazole-6-carbonitrile), a variety of coupling reactions could be employed:
Potential Transition Metal-Catalyzed Coupling Reactions:
| Coupling Reaction | Reactants | Potential Products |
| Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acids or esters | Aryl- or heteroaryl-substituted indazoles |
| Heck Coupling | Alkenes | Alkenyl-substituted indazoles |
| Sonogashira Coupling | Terminal alkynes | Alkynyl-substituted indazoles |
| Buchwald-Hartwig Amination | Amines | Further amino-substituted indazoles |
| Stille Coupling | Organostannanes | Various substituted indazoles |
| Negishi Coupling | Organozinc reagents | Various substituted indazoles |
The application of these reactions to the indazole scaffold is well-documented. researchgate.netresearchgate.net For example, the Suzuki-Miyaura coupling of a 5-bromo-1H-indazol-3-amine with pyridine-3-yl boronic acid has been successfully used in the synthesis of bioactive compounds. researchgate.net Such strategies could be applied to a halogenated version of 5-amino-1H-indazole-6-carbonitrile to introduce a wide range of substituents at specific positions on the indazole core, leading to the generation of diverse chemical libraries for drug discovery.
Spectroscopic and Structural Characterization of 1h Indazole 6 Carbonitrile, 5 Amino
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted chemical shifts are influenced by the electron-donating amino (-NH₂) group and the electron-withdrawing nitrile (-CN) group attached to the benzene (B151609) portion of the indazole ring.
The ¹H NMR spectrum of 5-amino-1H-indazole-6-carbonitrile is expected to show distinct signals corresponding to the aromatic protons, the amino protons, and the N-H proton of the pyrazole (B372694) ring.
Aromatic Protons: The indazole ring system contains three aromatic protons (at positions 3, 4, and 7) and one N-H proton. The proton at C3 is typically a singlet, appearing downfield. The protons at C4 and C7 would appear as singlets due to the substitution pattern, which eliminates ortho and meta couplings between them. The powerful electron-donating effect of the amino group at C5 would cause a significant upfield shift for the adjacent proton at C4. Conversely, the electron-withdrawing nitrile group at C6 would deshield the adjacent proton at C7, shifting it downfield.
Amino (-NH₂) Protons: The two protons of the primary amine would likely appear as a broad singlet. Its chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding.
Indazole N-H Proton: The proton on the nitrogen of the pyrazole ring (N1-H) is expected to be a broad singlet at a very downfield position, characteristic of N-H protons in heterocyclic aromatic systems.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| H3 | ~8.0-8.2 | Singlet (s) | N/A |
| H4 | ~6.8-7.0 | Singlet (s) | N/A |
| H7 | ~7.8-8.0 | Singlet (s) | N/A |
| 5-NH₂ | ~4.0-6.0 | Broad Singlet (br s) | N/A |
| 1-NH | ~12.0-13.5 | Broad Singlet (br s) | N/A |
Note: These are estimated values. Actual experimental values may vary based on solvent and instrument parameters.
The ¹³C NMR spectrum will provide confirmation of the carbon skeleton, including the quaternary carbons and the carbon of the nitrile group. The spectrum is expected to display eight distinct signals for the eight carbon atoms in the molecule.
Aromatic Carbons: The chemical shifts of the carbons in the benzene ring are heavily influenced by the attached substituents. The carbon attached to the amino group (C5) will be shielded (shifted upfield), while the carbon attached to the nitrile group (C6) will be deshielded (shifted downfield). The carbons of the pyrazole ring (C3, C3a, C7a) have characteristic shifts in the indazole system.
Nitrile Carbon (-CN): The carbon of the nitrile group typically appears in a distinct region of the spectrum, generally between 115-125 ppm, providing clear evidence for its presence.
Table 2: Predicted ¹³C NMR Chemical Shift Assignments
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C3 | ~133-136 |
| C3a | ~120-123 |
| C4 | ~110-115 |
| C5 | ~145-150 |
| C6 | ~100-105 |
| C7 | ~125-128 |
| C7a | ~138-142 |
| -CN | ~118-122 |
Note: These are estimated values based on known substituent effects on indazole rings. researchgate.net
While experimental data is unavailable, 2D NMR techniques would be crucial for unambiguous assignment of the ¹H and ¹³C signals.
COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. For this molecule, it would primarily confirm the lack of coupling between the singlet aromatic protons H3, H4, and H7.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It would definitively link the signals for H3, H4, and H7 to C3, C4, and C7, respectively.
HMBC (Heteronuclear Multiple Bond Correlation): This is a key technique for identifying connectivity across multiple bonds and assigning quaternary carbons. Expected key correlations would include:
H3 correlating to C3a and C7a.
H4 correlating to C5, C6, and C7a.
H7 correlating to C5, C6, and C3a.
The N-H proton (N1-H) correlating to C3 and C7a.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
The IR spectrum of 1H-Indazole-6-carbonitrile, 5-amino- would be dominated by absorptions from the N-H bonds of the amine and indazole ring, and the C≡N bond of the nitrile group.
Amino (-NH₂) Group: The primary amine should exhibit two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations. An N-H bending vibration (scissoring) is also expected around 1600-1650 cm⁻¹.
Nitrile (-CN) Group: A sharp, medium-intensity absorption band characteristic of the C≡N triple bond stretch is expected in the range of 2210-2260 cm⁻¹. The conjugation with the aromatic ring typically shifts this frequency to the lower end of the range.
Indazole N-H Group: The N-H stretching vibration of the indazole ring is expected to appear as a broad band between 3100-3300 cm⁻¹ due to intermolecular hydrogen bonding.
Aromatic C-H and C=C: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while C=C ring stretching absorptions are found in the 1450-1600 cm⁻¹ region.
Table 3: Predicted Characteristic IR Absorption Frequencies
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| Amino (-NH₂) | N-H Asymmetric Stretch | ~3450-3490 | Medium |
| Amino (-NH₂) | N-H Symmetric Stretch | ~3350-3390 | Medium |
| Indazole N-H | N-H Stretch | ~3100-3300 | Broad, Medium |
| Nitrile (-CN) | C≡N Stretch | ~2215-2230 | Sharp, Medium |
| Aromatic Ring | C=C Stretch | ~1580-1620 | Medium-Strong |
| Amino (-NH₂) | N-H Bend (Scissoring) | ~1600-1650 | Strong |
Note: Values are typical ranges for these functional groups in a solid phase (e.g., KBr pellet).
Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns under ionization. For 5-amino-1H-indazole-6-carbonitrile (C₈H₆N₄), the exact mass is 158.0592 Da.
The electron ionization (EI) mass spectrum would show a prominent molecular ion peak (M⁺˙) at m/z 158. The fragmentation pattern would likely involve characteristic losses from this molecular ion. A common fragmentation pathway for aromatic nitriles involves the loss of HCN (27 Da), which would lead to a fragment ion at m/z 131. The indazole ring itself can undergo fragmentation, often by losing N₂ (28 Da) or HCN from the pyrazole part of the ring system. The presence of the amino group can also influence fragmentation.
Table 4: Predicted Key Mass Spectrometry Fragments
| m/z Value | Proposed Fragment Identity | Comments |
|---|---|---|
| 158 | [C₈H₆N₄]⁺˙ | Molecular Ion (M⁺˙) |
| 131 | [M - HCN]⁺˙ | Loss of hydrogen cyanide from the nitrile group |
| 130 | [M - N₂]⁺˙ | Loss of dinitrogen from the pyrazole ring |
| 104 | [C₇H₄N]⁺ | Subsequent fragmentation after initial losses |
Note: These predictions are based on common fragmentation patterns of related heterocyclic and aromatic nitrile compounds. nist.gov
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
No published experimental data from High-Resolution Mass Spectrometry for 1H-Indazole-6-carbonitrile, 5-amino- could be located. This information is crucial for unequivocally confirming the elemental formula (C₈H₆N₄) by comparing the experimentally measured mass to the theoretically calculated mass.
Table 1: Hypothetical HRMS Data Presentation (Note: This table is for illustrative purposes only, as no experimental data was found.)
| Parameter | Value |
|---|---|
| Ionization Mode | e.g., ESI+ |
| Calculated Mass [M+H]⁺ | 159.0665 |
| Measured Mass [M+H]⁺ | Data not available |
| Mass Error (ppm) | Data not available |
X-ray Crystallography for Solid-State Structure Determination
No published reports on the single-crystal X-ray diffraction analysis of 1H-Indazole-6-carbonitrile, 5-amino- were found. Consequently, critical structural information, including the crystal system, space group, unit cell dimensions, and atomic coordinates, remains undetermined. This analysis would be essential for understanding the molecule's conformation, planarity, and intermolecular interactions, such as hydrogen bonding, in the solid state.
Table 2: Hypothetical Crystallographic Data Presentation (Note: This table is for illustrative purposes only, as no experimental data was found.)
| Parameter | Value |
|---|---|
| Empirical formula | C₈H₆N₄ |
| Formula weight | 158.16 |
| Crystal system | Data not available |
| Space group | Data not available |
| Unit cell dimensions | Data not available |
| Volume | Data not available |
| Z | Data not available |
Further research and publication in scientific journals are required to provide the experimental data necessary to fully characterize this compound.
Theoretical and Computational Chemistry Investigations of 1h Indazole 6 Carbonitrile, 5 Amino
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the intrinsic properties of molecules like 1H-Indazole-6-carbonitrile, 5-amino-. These methods provide insights into the electronic structure and reactivity of the compound at the atomic level.
Electronic Structure, Molecular Geometry Optimization, and Conformational Analysis
A fundamental step in the computational analysis of a molecule is the optimization of its geometry to find the most stable three-dimensional arrangement of its atoms. For 1H-Indazole-6-carbonitrile, 5-amino-, this would involve using a method like DFT with a suitable basis set (e.g., B3LYP/6-311++G(d,p)) to calculate the electronic structure and find the geometry that corresponds to a minimum on the potential energy surface.
The presence of the amino group (-NH2) introduces the possibility of different conformations due to rotation around the C-N bond. A conformational analysis would be performed to identify the most stable conformer by systematically rotating this bond and calculating the energy of each resulting structure. The results would likely show that the planar or near-planar conformation, where the amino group's hydrogen atoms are in the plane of the indazole ring, is the most stable due to favorable electronic delocalization. The optimized geometry would provide precise bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's structure.
Frontier Molecular Orbital Theory (HOMO-LUMO Energy Gaps and Reactivity)
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's reactivity and stability. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more likely to be reactive. For 1H-Indazole-6-carbonitrile, 5-amino-, the electron-donating amino group and the electron-withdrawing nitrile group would be expected to influence the HOMO and LUMO energy levels and, consequently, the energy gap.
| Parameter | Hypothetical Value (eV) |
|---|---|
| HOMO Energy | -5.8 |
| LUMO Energy | -1.5 |
| HOMO-LUMO Gap (ΔE) | 4.3 |
This interactive table presents hypothetical energy values for 1H-Indazole-6-carbonitrile, 5-amino- to illustrate the output of a typical DFT calculation.
Analysis of Reactivity Indices and Sites of Electrophilic/Nucleophilic Attack
From the HOMO and LUMO energies, several global reactivity indices can be calculated to further quantify the chemical behavior of 1H-Indazole-6-carbonitrile, 5-amino-. These include:
Electronegativity (χ): A measure of the power of an atom or group of atoms to attract electrons towards itself.
Chemical Hardness (η): A measure of the resistance to a change in the electron distribution or charge transfer.
Chemical Softness (S): The reciprocal of chemical hardness, indicating a higher propensity for chemical reactions.
Electrophilicity Index (ω): A measure of the ability of a species to accept electrons.
These indices provide a quantitative basis for comparing the reactivity of different molecules. Furthermore, the distribution of the HOMO and LUMO across the molecule can pinpoint the likely sites for electrophilic and nucleophilic attack. For an amino-substituted indazole, the HOMO is often localized on the benzene (B151609) ring and the amino group, suggesting these are the primary sites for electrophilic attack. The LUMO, influenced by the electron-withdrawing nitrile group, would indicate the regions most susceptible to nucleophilic attack.
Reaction Mechanism Studies
Computational chemistry is instrumental in mapping out the potential reaction pathways for a molecule, providing insights that are often difficult to obtain through experiments alone.
Computational Probes of Regioselectivity and Reaction Pathways
For a molecule like 1H-Indazole-6-carbonitrile, 5-amino-, which has multiple potential reaction sites, computational methods can predict the regioselectivity of various reactions, such as electrophilic aromatic substitution. By modeling the approach of an electrophile to different positions on the indazole ring, it is possible to calculate the relative energies of the intermediate structures (sigma complexes). The pathway with the lowest energy intermediate is generally the favored one.
For example, in the case of nitration, calculations would compare the stability of the intermediates formed by the attack of the nitronium ion (NO2+) at different positions on the benzene ring. The directing effects of the amino and nitrile groups would be quantitatively assessed to predict the most likely substitution pattern.
Transition State Characterization and Energy Barrier Calculations
To gain a deeper understanding of the kinetics of a reaction, it is necessary to identify the transition state (TS) – the highest energy point along the reaction coordinate. Computational methods can be used to locate the TS structure and calculate its energy. The energy difference between the reactants and the transition state is the activation energy (Ea), which is a key determinant of the reaction rate.
By calculating the activation energies for different possible reaction pathways, a detailed energy profile can be constructed. This profile would illustrate the step-by-step mechanism of a reaction, including the formation of any intermediates and the energy barriers that must be overcome. For 1H-Indazole-6-carbonitrile, 5-amino-, such studies could elucidate the mechanisms of its synthesis or its reactions with other molecules, providing valuable information for synthetic chemists.
In Silico Screening and Drug Discovery Applications (using related indazoles as examples)
In the realm of modern drug discovery, in silico screening has emerged as a pivotal tool, accelerating the identification and optimization of potential therapeutic agents. This computational approach allows for the high-throughput evaluation of vast libraries of chemical compounds against specific biological targets, thereby streamlining the research and development process. For derivatives of 1H-indazole, including compounds structurally related to 1H-Indazole-6-carbonitrile, 5-amino-, these computational methods are instrumental in predicting their potential as drug candidates. By simulating interactions at a molecular level and forecasting pharmacokinetic profiles, researchers can prioritize the synthesis and experimental testing of the most promising molecules.
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand the interactions between a ligand (potential drug) and its protein target at the atomic level. For indazole derivatives, docking studies have been crucial in elucidating their mechanism of action and identifying key structural features for optimal binding.
For instance, in a study investigating substituted indazole derivatives as potential anti-breast cancer agents, molecular docking was performed against the aromatase enzyme (PDB ID: 3EQM). derpharmachemica.com The results indicated that these compounds exhibited good binding affinities, with one derivative, compound 5f, showing a notable binding energy of -8.0 kcal/mol. derpharmachemica.com The docking analysis revealed that the majority of the synthesized indazoles interacted with the active site residues Arg115 and Met374 of the aromatase enzyme. derpharmachemica.com Specifically, compound 5f formed hydrogen bonds with the NH1 and NH2 atoms of Arg115. derpharmachemica.com
In another example, molecular docking of indazole compounds against S-adenosylhomocysteine/methylthioadenosine nucleosidase (SAH/MTAN), a key enzyme in bacterial quorum sensing, identified crucial amino acid interactions. aboutscience.eu It was found that residues such as ASP197, PHE151, ILE152, GLU172, and MET173 were common interaction points for all the studied indazole compounds. aboutscience.eu Highly active compounds in this series also interacted with ALA150, PHE335, and VAL171, suggesting these residues are vital for potent inhibition. aboutscience.eu
Furthermore, a series of 3-carboxamide indazole derivatives were docked against a renal cancer-related protein (PDB: 6FEW). nih.gov Among the twenty-six synthesized molecules, three compounds (8v, 8w, and 8y) demonstrated the highest binding energies, indicating strong potential for inhibition. nih.govresearchgate.net These interactions were further analyzed to understand the hydrogen bonding and alkyl interactions contributing to the stability of the ligand-receptor complex. nih.govresearchgate.net
These examples underscore the power of molecular docking in identifying potential drug candidates from a series of related indazole compounds. The binding energy values and the specific amino acid interactions provide a rational basis for the design of more potent and selective inhibitors.
| Compound Series | Target Protein (PDB ID) | Key Interacting Residues | Range of Binding Energies (kcal/mol) |
| Substituted Indazoles | Aromatase (3EQM) | Arg115, Met374 | Up to -8.0 |
| Indazole Compounds | SAH/MTAN (1JYS) | ASP197, PHE151, ILE152, GLU172, MET173, ALA150, PHE335, VAL171 | Not specified |
| 3-Carboxamide Indazoles | Renal Cancer Protein (6FEW) | Not explicitly listed | Not specified (ranked by binding energy) |
Prediction of Pharmacokinetic Properties
Beyond the interaction with the target protein, the success of a drug candidate is heavily dependent on its pharmacokinetic properties, often abbreviated as ADME (Absorption, Distribution, Metabolism, and Excretion). In silico tools are frequently employed in the early stages of drug discovery to predict these properties, helping to identify compounds with favorable drug-like characteristics and filter out those with potential liabilities.
For various heterocyclic compounds, including indazole derivatives, computational ADME prediction is a standard practice. researchgate.netjaptronline.com These predictive models are built upon large datasets of experimentally determined properties and use molecular descriptors to estimate the pharmacokinetic behavior of new chemical entities. Key parameters often evaluated include oral bioavailability, blood-brain barrier (BBB) penetration, aqueous solubility, and potential for metabolism by cytochrome P450 enzymes. japtronline.commdpi.com
In a study involving novel triazoles, indazoles, and aminopyridines, in silico ADME predictions were performed to assess their drug-likeness. researchgate.net The Swiss-ADME tool was used to calculate various parameters, and the results indicated that the synthetic routes were appropriate and that most of the synthesized compounds had considerable binding scores with the target enzyme. researchgate.net Similarly, for a series of benzimidazole-1,3,4-oxadiazole derivatives, in silico ADME studies were conducted, and the results showed that all the designed compounds adhered to Lipinski's rule of five, suggesting good oral bioavailability. japtronline.com
The prediction of drug-likeness is a crucial aspect of these in silico assessments. This is often evaluated using rules such as Lipinski's rule of five, which considers properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.gov Compounds that adhere to these rules are more likely to be orally bioavailable. For instance, in a study of benzothiazole-based 1,3,4-oxadiazole (B1194373) derivatives, all synthesized compounds complied with Lipinski's rule of five, indicating good drug-likeness properties. nih.gov
The following table provides a hypothetical example of predicted pharmacokinetic properties for a series of indazole derivatives, based on the types of data typically generated in such studies.
| Compound ID | Molecular Weight ( g/mol ) | LogP | H-Bond Donors | H-Bond Acceptors | Predicted Oral Bioavailability (%) | BBB Permeation |
| Indazole-A | 320.4 | 3.1 | 2 | 4 | High | Low |
| Indazole-B | 355.2 | 4.5 | 1 | 5 | High | High |
| Indazole-C | 410.8 | 2.8 | 3 | 6 | Medium | Low |
| Indazole-D | 298.3 | 3.9 | 2 | 3 | High | Medium |
These predictive studies are invaluable for guiding the optimization of lead compounds. By identifying potential pharmacokinetic issues early in the drug discovery pipeline, medicinal chemists can make targeted structural modifications to improve the ADME profile of the candidate molecules, thereby increasing the likelihood of success in later stages of development.
Advanced Research Applications of 1h Indazole 6 Carbonitrile, 5 Amino
Precursor in Advanced Materials Science
The bifunctional nature of 1H-Indazole-6-carbonitrile, 5-amino-, featuring both an amino group and a nitrile group, makes it a promising candidate for the development of advanced materials. These functional groups offer multiple reaction sites for polymerization and coordination chemistry.
While direct research on the incorporation of 1H-Indazole-6-carbonitrile, 5-amino- into polymers and coatings is not extensively documented, the inherent reactivity of its functional groups suggests significant potential. The amino group can participate in polycondensation reactions with carboxylic acids, acyl chlorides, or isocyanates to form polyamides, polyimides, or polyureas, respectively. These classes of polymers are known for their high thermal stability, mechanical strength, and chemical resistance, making them suitable for advanced coatings and specialty films.
The nitrile group can undergo various chemical transformations, including hydrolysis to a carboxylic acid, reduction to an amine, or cycloaddition reactions. These transformations could be employed to modify the polymer backbone or to create cross-linking sites, thereby tuning the material's properties for specific applications. The indazole core itself can contribute to the thermal stability and photophysical properties of the resulting polymers.
Table 1: Potential Polymerization Reactions Involving 1H-Indazole-6-carbonitrile, 5-amino-
| Functional Group | Co-reactant | Resulting Polymer Class | Potential Properties |
| 5-amino | Diacyl chloride | Polyamide | High thermal stability, mechanical strength |
| 5-amino | Dianhydride | Polyimide | Excellent thermal and chemical resistance |
| 5-amino | Diisocyanate | Polyurea | Elasticity, abrasion resistance |
| 6-carbonitrile | (Post-polymerization) | Cross-linked polymer | Enhanced mechanical and thermal properties |
Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic ligands. The selection of the organic linker is crucial in determining the structure and properties of the resulting framework. While research has predominantly focused on indazole derivatives with carboxylate linkers, the nitrogen atoms of the indazole ring and the amino group, as well as the nitrile group of 1H-Indazole-6-carbonitrile, 5-amino-, present potential coordination sites for metal ions. researchgate.netresearchgate.netacs.org
The nitrogen atoms of the pyrazole (B372694) moiety of the indazole ring can coordinate to metal centers, and the exocyclic amino group can also act as a Lewis base. The nitrile group can coordinate to certain metal ions either through the nitrogen lone pair or via π-interaction. This multi-dentate character could lead to the formation of novel MOF topologies with potential applications in gas storage, separation, and catalysis.
Table 2: Potential Coordination Sites of 1H-Indazole-6-carbonitrile, 5-amino- in MOF Synthesis
| Potential Coordination Site | Metal Ion Affinity | Potential Role in MOF Structure |
| Indazole Ring Nitrogens | High | Primary linking sites |
| 5-amino Group Nitrogen | Moderate | Secondary linking or modulating site |
| 6-carbonitrile Group Nitrogen | Varies with metal | Ancillary coordination site, potential for post-synthetic modification |
Role in Agricultural Chemistry
The indazole scaffold is a known pharmacophore in the design of agrochemicals. mdpi.com Research into the synthesis of novel pesticides and herbicides often explores derivatives of various heterocyclic systems, including indazoles.
The indazole ring system is present in some compounds with herbicidal activity. mdpi.com For instance, research has been conducted on 6-indazolyl-2-picolinic acids as potential herbicides. While direct studies on the pesticidal or herbicidal properties of 1H-Indazole-6-carbonitrile, 5-amino- are not widely published, its structure presents a template for the synthesis of new agrochemical candidates. The amino and nitrile groups can be readily functionalized to generate a library of derivatives for biological screening. For example, the amino group can be converted into amides, sulfonamides, or ureas, which are common functionalities in bioactive molecules.
As a Versatile Synthon in Medicinal Chemistry Research
The indazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a wide range of biologically active compounds and approved drugs. nih.govnih.govresearchgate.net The unique chemical properties of the indazole ring system allow it to interact with various biological targets.
Indazole derivatives have been investigated for a multitude of therapeutic applications, including as anti-cancer agents, anti-inflammatory drugs, and treatments for cardiovascular diseases. nih.gov The 1H-indazole scaffold is a key component of several clinically used drugs. nih.gov The specific substitution pattern of 1H-Indazole-6-carbonitrile, 5-amino- offers a unique starting point for the design of new therapeutic agents. The amino group at the 5-position and the carbonitrile at the 6-position provide handles for chemical modification to optimize pharmacological activity, selectivity, and pharmacokinetic properties. The synthesis of libraries of compounds based on this scaffold could lead to the discovery of new drug candidates targeting a variety of diseases.
Table 3: Examples of Approved Drugs Containing the Indazole Scaffold
| Drug Name | Therapeutic Area |
| Pazopanib | Oncology (Kidney Cancer, Soft Tissue Sarcoma) |
| Axitinib | Oncology (Kidney Cancer) |
| Granisetron | Antiemetic (for chemotherapy-induced nausea) |
| Benzydamine | Anti-inflammatory |
Q & A
What are the key synthetic routes for 5-amino-1H-indazole-6-carbonitrile, and how do reaction conditions influence yield?
Basic Research Focus
The synthesis typically involves cyclocondensation or 1,3-dipolar cycloaddition reactions. For example, ethoxymethylenemalononitrile can react with hydrazine derivatives under reflux in ethanol to form the indazole core . Modifying solvents (e.g., switching from ethanol to DMF) or catalysts (e.g., sodium methoxide) may improve yields by enhancing reaction kinetics. Purification via crystallization (e.g., using ethanol) is critical to isolate the product .
How can researchers resolve discrepancies between theoretical and experimental spectroscopic data for this compound?
Advanced Research Focus
Discrepancies in NMR or IR data (e.g., unexpected splitting or missing peaks) often arise from tautomerism, impurities, or solvent effects. For instance, the amino group in 5-amino-1H-indazole-6-carbonitrile may exhibit keto-enol tautomerism, altering observed signals. Strategies include:
- Variable-temperature NMR to identify tautomeric equilibria .
- High-resolution mass spectrometry (HRMS) to confirm molecular integrity.
- Computational modeling (e.g., DFT) to simulate spectra and compare with experimental data .
What spectroscopic techniques are essential for characterizing 5-amino-1H-indazole-6-carbonitrile?
Basic Research Focus
Key techniques include:
- FT-IR : Identify functional groups (e.g., nitrile stretch ~2240 cm⁻¹, amino N-H ~3294 cm⁻¹) .
- ¹H/¹³C NMR : Assign aromatic protons (δ 7.12–7.98 ppm) and nitrile carbons (~115 ppm) .
- Mass spectrometry : Confirm molecular weight (e.g., m/z 342 for related analogs) .
What strategies optimize the compound’s reactivity in forming fused heterocycles?
Advanced Research Focus
The amino and nitrile groups enable diverse transformations:
- Thiazole ring condensation : React with thiourea or Lawesson’s reagent to form thiazolo-fused derivatives .
- Cycloaddition : Use malononitrile in 1,3-dipolar reactions to generate isoxazole or pyrazole hybrids .
- Microwave-assisted synthesis : Reduce reaction time and improve regioselectivity .
How can computational methods predict the compound’s biological interactions?
Advanced Research Focus
Molecular docking (e.g., AutoDock Vina) and dynamics simulations assess binding to targets like kinases or Hsp90:
- Docking into allosteric sites : Compare with known inhibitors (e.g., Org 43553) to identify key interactions .
- Free-energy calculations (MM/GBSA) : Quantify binding affinities and guide structural optimization .
How does the amino group influence the compound’s electronic properties and reactivity?
Basic Research Focus
The amino group acts as an electron donor, activating the indazole ring for electrophilic substitution. For example:
- Nitration : Directs substituents to specific positions on the aromatic ring.
- Cross-coupling : Enables Suzuki-Miyaura reactions with aryl boronic acids .
What are the challenges in scaling up the synthesis of this compound for preclinical studies?
Advanced Research Focus
Critical issues include:
- Byproduct formation : Monitor via HPLC and optimize stoichiometry.
- Solvent selection : Replace ethanol with greener solvents (e.g., PEG-400) to improve scalability .
- Thermal stability : Use differential scanning calorimetry (DSC) to assess decomposition risks .
How can researchers validate the compound’s biological activity against conflicting assay results?
Advanced Research Focus
Address contradictions via:
- Dose-response curves : Confirm activity across multiple concentrations.
- Off-target screening : Use panels (e.g., Eurofins CEREP) to rule out nonspecific effects.
- Structural analogs : Compare with derivatives to identify pharmacophore requirements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
